

# Head-to-Head Comparison: Dog-IM4 vs. SM-102 for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Dog-IM4   |           |
| Cat. No.:            | B11928210 | Get Quote |

In the rapidly evolving landscape of mRNA-based therapeutics and vaccines, the choice of delivery vehicle is paramount to ensuring efficacy, stability, and safety. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, with the ionizable lipid component playing a critical role in encapsulation, endosomal escape, and overall performance. This guide provides a detailed head-to-head comparison of two prominent ionizable lipids: **Dog-IM4**, a novel lipid engineered for enhanced stability, and SM-102, a key component of the Moderna COVID-19 vaccine. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of lipids for their LNP formulations.

At a Glance: Key Differences



| Feature             | Dog-IM4                                                                    | SM-102                                                             |
|---------------------|----------------------------------------------------------------------------|--------------------------------------------------------------------|
| Chemical Structure  | Imidazole head group, dioleoyl lipid tail, polyoxyethylene spacer[1][2][3] | Tertiary amine head group,<br>branched tail with ester<br>bonds[4] |
| Key Advantage       | Enhanced thermostability of LNP formulations[1]                            | Clinically validated with high transfection efficiency             |
| Apparent pKa        | 5.6                                                                        | 6.68                                                               |
| In Vivo Performance | Strong immunization properties in mice and non-human primates              | High protein expression, primarily in the liver                    |
| Stability           | LNPs stable for at least 6 months at 4°C in PBS                            | LNPs are stable for at least 6 months when stored at -80°C         |

# Performance Data In Vivo Protein Expression

Studies have demonstrated the high in vivo protein expression capabilities of both **Dog-IM4** and SM-102 based LNPs. While direct comparative studies are limited, individual performance data provides valuable insights.

A study involving **Dog-IM4** LNPs encapsulating human erythropoietin (hEPO) mRNA showed significant protein expression in BALB/c mice. Similarly, SM-102 based LNPs have been shown to induce robust hepatic luciferase expression in mice following intravenous administration. Another study comparing SM-102 to other lipids like ALC-0315, MC3, and C12-200 found that SM-102-based LNPs achieved significantly higher protein expression in vivo.

Table 1: Summary of In Vivo Protein Expression Studies



| Ionizable Lipid | Reporter Gene | Animal Model | Key Findings                                                                                  | Reference |
|-----------------|---------------|--------------|-----------------------------------------------------------------------------------------------|-----------|
| Dog-IM4         | hEPO, FLuc    | BALB/c mice  | Demonstrated significant protein expression.                                                  |           |
| SM-102          | Luciferase    | Mice         | Induced robust<br>hepatic<br>luciferase<br>expression.                                        | _         |
| SM-102          | Not specified | BALB/c mice  | Achieved significantly higher protein expression compared to ALC-0315, MC3, and C12-200 LNPs. |           |

## **Immunogenicity**

Both lipids have been shown to be effective in generating strong immune responses when used in mRNA vaccine formulations.

**Dog-IM4** LNPs containing influenza HA mRNA induced potent and dose-dependent functional antibody titers in mice. In non-human primates, **Dog-IM4** LNPs elicited HI titers similar to those of L319 LNPs at a 50 μg dose.

SM-102 is a critical component of the Moderna COVID-19 vaccine (mRNA-1273) and has demonstrated high efficacy in inducing neutralizing antibodies against SARS-CoV-2. Intramuscular immunization with LNPs containing SM-102 and encapsulating the SARS-CoV-2 spike glycoprotein mRNA led to increased serum IgG titers in mice.

Table 2: Summary of Immunogenicity Studies



| Ionizable Lipid | Antigen                             | Animal Model                    | Key Findings                                                        | Reference |
|-----------------|-------------------------------------|---------------------------------|---------------------------------------------------------------------|-----------|
| Dog-IM4         | Influenza HA                        | Mice,<br>Cynomolgus<br>Macaques | Induced high and dose-dependent functional antibody titers.         |           |
| SM-102          | SARS-CoV-2<br>Spike<br>Glycoprotein | Mice                            | Increased serum SARS-CoV-2 spike glycoprotein- specific IgG titers. | _         |

## **Stability**

A key differentiator for **Dog-IM4** is its reported enhancement of LNP thermostability. **Dog-IM4** LNPs have shown remarkable stability when stored in liquid form at 4°C. The ability of **Dog-IM4** LNPs to induce high antibody titers did not diminish after 6 and 12 months of storage in PBS at 4°C. In contrast, SM-102 containing LNPs are typically stored at much lower temperatures, with a recommended storage temperature of -80°C for long-term stability.

Table 3: Stability Comparison

| lonizable Lipid | Storage<br>Conditions | Duration   | Outcome                                      | Reference |
|-----------------|-----------------------|------------|----------------------------------------------|-----------|
| Dog-IM4         | 4°C in PBS            | 12 months  | Maintained ability to induce high HI titers. |           |
| SM-102          | -80°C                 | ≥ 6 months | Stable.                                      |           |

## **Experimental Protocols LNP Formulation**

**Dog-IM4** LNP Formulation:



LNPs were formulated using a NanoAssemblr® instrument. The lipid components were dissolved in ethanol at the following molar ratio: **Dog-IM4**/DSPC/Cholesterol/DMPE-PEG2000 at 50:10:38.5:1.5. The ethanol-lipid mixture was rapidly mixed with an aqueous solution containing the mRNA at a specific N/P ratio (e.g., 6) to form the LNPs.

#### SM-102 LNP Formulation:

A common method for SM-102 LNP formulation involves a microfluidic mixing system. The lipids (SM-102, DSPC, Cholesterol, and a PEGylated lipid like DMG-PEG 2000) are dissolved in ethanol. A typical molar ratio is 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:PEG-lipid). This lipid-ethanol solution is then mixed with an aqueous phase containing the mRNA. Following formulation, the LNPs are often purified via dialysis to remove ethanol.

### In Vivo Studies

Immunogenicity Assessment in Mice (Example Protocol):

- Animal Model: BALB/c mice are commonly used.
- Immunization: Mice are immunized intramuscularly (IM) at day 0 and day 21 with LNP-mRNA formulations.
- Dosage: Doses can range, for example, from 1 μg to 10 μg of mRNA per injection.
- Sample Collection: Sera are collected at specified time points (e.g., day 42) for antibody titration.
- Analysis: Hemagglutination inhibition (HI) assays or ELISAs are performed to measure functional antibody titers or antigen-specific IgG levels, respectively.

# Visualizing the Mechanisms Signaling Pathway for mRNA Delivery and Protein Expression





Click to download full resolution via product page

Caption: General pathway of LNP-mediated mRNA delivery and protein expression.



## **Experimental Workflow for LNP Formulation and In Vivo Evaluation**





Click to download full resolution via product page

Caption: Workflow for LNP formulation and subsequent in vivo evaluation.

### Conclusion

Both **Dog-IM4** and SM-102 are highly effective ionizable lipids for mRNA delivery, each with distinct advantages. SM-102 is a well-established and clinically validated lipid that consistently demonstrates high transfection efficiency and robust protein expression. Its performance in the Moderna COVID-19 vaccine underscores its reliability for vaccine development.

**Dog-IM4**, on the other hand, presents a significant advancement in addressing the cold-chain limitations of current mRNA vaccines. Its ability to maintain the stability and potency of LNP formulations at refrigerated temperatures offers a compelling advantage for improving the global accessibility and distribution of mRNA-based medicines. The strong immunogenicity profile of **Dog-IM4** in both small and large animal models further highlights its potential as a next-generation lipid for vaccine applications.

The choice between **Dog-IM4** and SM-102 will ultimately depend on the specific requirements of the therapeutic or vaccine being developed. For applications where thermostability and simplified logistics are a priority, **Dog-IM4** offers a promising solution. For developers seeking to leverage a clinically proven lipid with a well-characterized performance profile, SM-102 remains a strong candidate. Further head-to-head studies will be invaluable in providing a more direct comparison of their performance and guiding the future of LNP design.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]



- 3. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is SM-102? | BroadPharm [broadpharm.com]
- To cite this document: BenchChem. [Head-to-Head Comparison: Dog-IM4 vs. SM-102 for mRNA Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11928210#head-to-head-comparison-of-dog-im4-and-sm-102]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com